molecular formula C8H17BrO2 B14634615 1-Bromo-4-(1-ethoxyethoxy)butane CAS No. 56904-94-0

1-Bromo-4-(1-ethoxyethoxy)butane

Cat. No.: B14634615
CAS No.: 56904-94-0
M. Wt: 225.12 g/mol
InChI Key: MMNPOZHXFIFEGA-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-ethoxyethoxy)butane is a brominated aliphatic ether with the molecular formula C₈H₁₆BrO₂ (estimated based on structural analogs). It features a four-carbon butane chain substituted with a bromine atom at position 1 and a 1-ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃) at position 4. This compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation or coupling reactions where the bromine serves as a leaving group. Its ether moiety enhances solubility in polar aprotic solvents, facilitating nucleophilic substitution reactions .

Properties

CAS No.

56904-94-0

Molecular Formula

C8H17BrO2

Molecular Weight

225.12 g/mol

IUPAC Name

1-bromo-4-(1-ethoxyethoxy)butane

InChI

InChI=1S/C8H17BrO2/c1-3-10-8(2)11-7-5-4-6-9/h8H,3-7H2,1-2H3

InChI Key

MMNPOZHXFIFEGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(1-ethoxyethoxy)butane can be synthesized through a multi-step process. One common method involves the reaction of 1,4-butanediol with ethyl vinyl ether in the presence of an acid catalyst to form 1-(1-ethoxyethoxy)butane. This intermediate is then reacted with hydrogen bromide (HBr) to produce the final compound, this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving distillation and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(1-ethoxyethoxy)butane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The ether group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination: The major product is typically an alkene.

    Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

Scientific Research Applications

1-Bromo-4-(1-ethoxyethoxy)butane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-ethoxyethoxy)butane involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The ether group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular differences between 1-bromo-4-(1-ethoxyethoxy)butane and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) CAS Number
This compound C₈H₁₆BrO₂ ~223.07 (estimated) -OCH₂CH₂OCH₂CH₃ Not reported Not available
1-Bromo-4-ethoxybutane C₆H₁₃BrO 181.07 -OCH₂CH₃ Not reported 3448-29-1
1-Bromo-4-(2-methoxyethoxy)butane C₇H₁₅BrO₂ 211.10 -OCH₂CH₂OCH₃ Not reported 59551-76-7
1-Bromo-4-(tert-butoxy)butane C₈H₁₇BrO 209.12 -O-C(CH₃)₃ 203.9 (predicted) 69775-78-6
1-Bromo-4-(1-ethoxyethoxy)benzene C₁₀H₁₃BrO₂ 245.12 Aromatic benzene ring Not reported 39255-20-4

Key Observations :

  • Ether Chain Complexity : The ethoxyethoxy group in the target compound increases molecular weight and polarity compared to simpler ethers like 1-bromo-4-ethoxybutane.
  • Steric Effects : Bulky substituents (e.g., tert-butoxy in C₈H₁₇BrO) raise boiling points and hinder nucleophilic substitution due to steric hindrance .
  • Aromatic vs. Aliphatic : The benzene analog (C₁₀H₁₃BrO₂) exhibits aromatic stabilization, enabling resonance effects absent in aliphatic analogs .

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